molecular formula C12H17BFNO3 B1448981 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester CAS No. 2121512-59-0

2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester

Cat. No.: B1448981
CAS No.: 2121512-59-0
M. Wt: 253.08 g/mol
InChI Key: JWZPZLODSKDAEE-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester is a valuable aryl boronic ester building block extensively employed in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone in modern synthetic chemistry, enabling the facile formation of carbon-carbon bonds between the boronic ester and various organic halides. This capability is crucial for constructing complex biaryl structures , which are prevalent in numerous active pharmaceutical ingredients (APIs) and functional materials . The presence of both the fluoro and methoxy substituents on the pyridine ring introduces regiochemical diversity and can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final target molecules, making this compound a versatile intermediate in medicinal chemistry and drug discovery research. The compound is typically supplied as an off-white to white powder with a high purity level (e.g., 98% minimum) . To ensure stability and longevity, it should be stored in closed vessels at refrigerated temperatures (2-8°C), protected from light . As a chemical reagent, it requires careful handling; it is harmful by inhalation, in contact with skin, and if swallowed. Researchers should use appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and all procedures should be conducted within a certified chemical fume hood . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-15-10(9)14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZPZLODSKDAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139878
Record name Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-59-0
Record name Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Palladium-Catalyzed Borylation of 3-Bromo-5-fluoro-2-methoxypyridine

Overview:
This method is currently the most commonly reported and industrially relevant approach. It involves the palladium-catalyzed Miyaura borylation of 3-bromo-5-fluoro-2-methoxypyridine with bis(pinacolato)diboron to directly install the boronic acid pinacol ester functionality at the 3-position of the pyridine ring.

Reaction Scheme:
3-Bromo-5-fluoro-2-methoxypyridine + bis(pinacolato)diboron + KOAc + PdCl₂(dppf)·DCM → 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester

Detailed Conditions and Results:

Parameter Details
Starting Material 3-Bromo-5-fluoro-2-methoxypyridine (250 mg, 1.21 mmol)
Borylation Agent Bis(pinacolato)diboron (308.1 mg, 1.21 mmol)
Base Potassium acetate (KOAc, 238.2 mg, 2.42 mmol)
Catalyst PdCl₂(dppf)·DCM (99.02 mg, 0.12 mmol)
Solvent 1,4-Dioxane (10 mL)
Atmosphere Nitrogen (degassed for 10 min before catalyst addition, then additional 10 min)
Temperature 100 °C
Reaction Time 45 minutes
Workup Evaporation under reduced pressure, dissolution in 50% ethyl acetate/hexane, filtration through Celite, evaporation to dryness
Yield 81.4%
Product Purity Used without further purification; LCMS m/z = 254 [MH]+

Advantages:

  • High yield (81.4%) with relatively short reaction time (45 min).
  • Straightforward single-step borylation from bromopyridine precursor.
  • Mild base (KOAc) and common palladium catalyst system.

Comparative Summary Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Reaction Conditions Yield (%) Advantages Disadvantages
Palladium-Catalyzed Borylation of Bromopyridine PdCl₂(dppf)·DCM, KOAc, bis(pinacolato)diboron 100 °C, 45 min, 1,4-dioxane 81.4 High yield, straightforward Requires palladium catalyst
Boronic Acid Formation + Pinacol Esterification Boric acid, ZnCl₂ or AlCl₃, pinacol, NaOH Multi-step, moderate temp Variable Stepwise control, inexpensive reagents Toxic Lewis acids, multi-step
Coupling Reaction + Esterification Pd catalyst, boron reagent, pinacol Multi-step, variable Variable Functional group flexibility Complex, time-consuming
Nucleophilic Substitution on Pinacol Ester Amine/thiol nucleophiles, base, Lewis acid Mild to moderate temp Variable Functional group tolerance Requires careful optimization

Scientific Research Applications

2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester involves its role as a nucleophilic reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of new carbon-carbon bonds . This process is crucial in the synthesis of various organic compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Esters

The following table summarizes key structural and functional differences between 2-fluoro-5-methoxypyridine-3-boronic acid pinacol ester and related compounds:

Compound Name Substituents CAS Number Molecular Weight Key Properties References
2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester 2-F, 5-OCH₃, 3-boronic ester - ~265.1 (estimated) High Suzuki reactivity; methoxy enhances electron density for nucleophilic coupling
5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester 5-F, 2-OCH₃, 3-boronic ester 1083168-95-9 265.1 Lower steric hindrance at position 2; used in kinase inhibitor synthesis
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester 2-F, 5-SCH₃, 3-boronic ester 2121512-24-9 281.2 Thioether group improves lipophilicity; discontinued due to stability issues
2-Chloro-3-fluoropyridine-5-boronic acid pinacol ester 2-Cl, 3-F, 5-boronic ester 1073312-28-3 257.5 Electron-withdrawing Cl reduces reactivity in coupling reactions
5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester 5-CH₂OCH₃, 3-boronic ester 1174766-05-2 249.1 Methoxymethyl group increases solubility; used in CNS-targeting drug candidates
3-Amino-2-methoxypyridine-5-boronic acid pinacol ester 3-NH₂, 2-OCH₃, 5-boronic ester - 250.1 Amino group enables hydrogen bonding; inactive in PBP1b inhibition assays

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reactivity : The methoxy group in 2-fluoro-5-methoxypyridine derivatives enhances electron density at the boronic ester site, accelerating transmetalation in palladium-catalyzed reactions compared to electron-withdrawing substituents (e.g., Cl or CF₃) .
  • Steric Effects : Substitution at position 5 (e.g., methoxy vs. methylsulfanyl) minimally impacts steric hindrance, whereas substituents at position 2 (e.g., F vs. Cl) influence coupling efficiency. For example, 2-chloro derivatives exhibit slower reaction kinetics due to steric and electronic effects .
  • Stability : Pinacol esters with methylsulfanyl groups (e.g., CAS 2121512-24-9) are prone to oxidation, leading to discontinued commercial availability .

Stability and Handling Considerations

  • Hydrolytic Stability: Pinacol esters are generally stable in aqueous conditions but react with H₂O₂ to release boronic acids. For example, 4-nitrophenylboronic acid pinacol ester decomposes under oxidative conditions, forming 4-nitrophenol .
  • Storage: Compounds like 3-amino-2-methoxypyridine-5-boronic acid pinacol ester require storage at 0–6°C to prevent decomposition .

Biological Activity

2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with biological targets, making it a potential candidate for drug development, particularly in the fields of oncology and neurology.

  • IUPAC Name : 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula : C12H17BFNO3
  • CAS Number : 2121512-59-0
  • Purity : Typically around 97%
  • Physical Form : Solid

The biological activity of 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester is largely attributed to its boronic acid functionality, which allows it to form reversible covalent bonds with diols in biological systems. This property is particularly useful for modulating enzyme activities and can be exploited in the design of inhibitors for various biological pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce cytotoxic effects in various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .
  • Mechanism : The compound's mechanism appears to involve the inhibition of IKKβ, a key regulator in NF-κB signaling pathways associated with cancer progression. The presence of the pyridine moiety enhances binding interactions within the catalytic pocket of IKKβ .

Neurological Applications

In addition to its anticancer properties, 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester has shown promise in neurological applications:

  • Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Its dual inhibition profile suggests potential utility in treating cognitive decline associated with neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and safety of this compound:

StudyObjectiveFindings
Study 1Evaluate anticancer activityShowed enhanced cytotoxicity in FaDu cells compared to bleomycin
Study 2Investigate cholinesterase inhibitionDemonstrated significant inhibition of AChE and BuChE
Study 3Assess pharmacokineticsImproved CNS penetration was noted, suggesting potential for treating brain metastases

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyridine ring and boron-containing moiety can significantly influence biological activity. For example:

  • Nitrogen Substitution : The presence of nitrogen in the pyridine ring is crucial for optimal interaction with target proteins, enhancing selectivity and potency.
  • Boronic Acid Group : The boronic acid group plays a vital role in mediating interactions with diol-containing biomolecules, which is essential for its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-fluoro-5-methoxypyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Miyaura borylation, where halogen-metal exchange (e.g., Li or Mg) on a pre-functionalized pyridine precursor is followed by treatment with pinacol borane. Catalyst choice (e.g., Pd(dppf)Cl₂) and solvent selection (THF or dioxane) are critical for minimizing side reactions. Optimal temperatures range from 0°C to room temperature to prevent decomposition .
  • Yield Optimization : Use inert conditions (argon/nitrogen) and stoichiometric control of reagents. Evidence from analogous compounds (e.g., 5-chloro-6-methoxypyridine derivatives) shows yields improve with slow addition of borating agents and post-reaction quenching with aqueous NH₄Cl .

Q. How should researchers purify and characterize this boronic ester to ensure >95% purity for cross-coupling reactions?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is effective. Solubility in organic solvents (e.g., dichloromethane) facilitates isolation .
  • Characterization : Use 1^1H/13^{13}C NMR to confirm boronic ester formation (absence of -B(OH)₂ signals at ~7 ppm in 11^{11}B NMR). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula (C₁₂H₁₆BFNO₃) .

Q. What are the stability considerations for long-term storage of this compound?

  • Storage : Store desiccated at -20°C under inert gas. The pinacol ester group enhances stability compared to free boronic acids, but hydrolysis can occur in humid environments. Monitor via TLC or NMR for degradation (e.g., reappearance of boronic acid signals) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 5-methoxy substituents influence reactivity in Suzuki-Miyaura couplings?

  • Mechanistic Insight : The electron-withdrawing fluoro group at C2 increases electrophilicity at the boron-bound C3, accelerating transmetallation. Conversely, the methoxy group at C5 donates electrons via resonance, potentially reducing oxidative addition rates. Balancing these effects requires optimizing Pd catalysts (e.g., Pd(PPh₃)₄ vs. SPhos ligands) and base (K₂CO₃ vs. CsF) .
  • Case Study : In structurally similar 5-chloro-6-methoxypyridine derivatives, electron-deficient aryl halides paired with electron-rich boronic esters achieve >80% coupling efficiency .

Q. What strategies resolve contradictory data in cross-coupling reactions (e.g., low yields despite optimized conditions)?

  • Troubleshooting :

  • Steric Hindrance : The 3-boronic ester position may face steric clashes with bulky coupling partners. Use smaller ligands (XPhos) or aryl halides with para-substituents.
  • Protodeboronation : Fluorine’s electronegativity may destabilize the intermediate, leading to protodeboronation. Additives like LiCl or lower reaction temperatures mitigate this .
    • Data Validation : Confirm boronic ester integrity post-reaction via 19^{19}F NMR to detect decomposition byproducts .

Q. Can computational modeling predict regioselectivity in reactions involving this boronic ester?

  • DFT Applications : Density functional theory (DFT) calculations model transition states to predict coupling sites. For example, the 3-boronic ester’s orientation may favor C-C bond formation at the para position of aryl halides. Compare with experimental results from analogous compounds (e.g., 3-amino-2-methoxypyridine derivatives) to validate predictions .

Key Research Gaps and Future Directions

  • Biological Activity : Explore proteasome inhibition or kinase modulation potential, leveraging fluorine’s bioisosteric properties .
  • Green Chemistry : Develop aqueous Suzuki reactions using micellar catalysts to enhance sustainability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester
Reactant of Route 2
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2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester

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